

A Technical Guide to 3-Hydroxy-4-iodobenzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydroxy-4-iodobenzaldehyde**, a key organic compound with significant applications in pharmaceutical synthesis, materials science, and biological research. This document details its chemical properties, provides an illustrative synthesis protocol, and explores its diverse applications.

Physicochemical and Structural Data

3-Hydroxy-4-iodobenzaldehyde, also known as 5-formyl-2-iodophenol, is an aromatic aldehyde derivative.^[1] Its structure, featuring hydroxyl, iodo, and formyl functional groups, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.^{[2][3]}

Below is a summary of its key quantitative and qualitative properties.

Property	Value	Reference
Molecular Weight	248.02 g/mol	[1][4]
Molecular Formula	C ₇ H ₅ IO ₂	[1][2][4]
CAS Number	135242-71-6	[1][2][4]
Appearance	Yellow to brown crystalline powder	[2]
Purity	≥ 98% (GC)	[2]
Storage Conditions	Store at 0-8 °C	[2]
Synonyms	5-Formyl-2-iodophenol	[1]

Synthesis and Reactivity

The synthesis of substituted iodobenzaldehydes typically involves the electrophilic aromatic substitution of a corresponding hydroxybenzaldehyde. The iodine atom can be introduced onto the aromatic ring using an iodinating agent. The compound's reactivity is characterized by its functional groups, which allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.[2][3]

Key Applications in Research and Development

The unique structural characteristics of **3-Hydroxy-4-iodobenzaldehyde** make it a valuable intermediate in several high-tech and research-oriented fields.

- **Pharmaceutical Synthesis:** This compound is a crucial intermediate in the creation of various pharmaceutical agents.[2] It is particularly noted for its role in developing novel therapeutics targeting cancer and inflammatory diseases.[2]
- **Materials Science:** In the field of materials science, it is utilized in the development of dyes and pigments.[2][3] The presence of the iodine substituent enhances reactivity and can impart specific color properties.[2][3]
- **Organic Electronics:** Its electronic properties make it a suitable component for developing organic electronic materials, including organic light-emitting diodes (OLEDs).[2]

- Biological Research: Researchers use **3-Hydroxy-4-iodobenzaldehyde** to investigate enzyme activities and other cellular processes, which helps in understanding metabolic pathways.[2]
- Analytical Chemistry: The compound is also employed in the development of analytical methods for the detection and quantification of specific biomolecules.[2]

Experimental Protocol: Synthesis of a Hydroxy-Iodobenzaldehyde Isomer

While a specific, detailed protocol for the synthesis of **3-Hydroxy-4-iodobenzaldehyde** was not available in the cited literature, the following procedure for the synthesis of its isomer, 4-hydroxy-3-iodobenzaldehyde, illustrates a common and effective method for the iodination of a hydroxybenzaldehyde precursor. This method can be adapted by researchers for the synthesis of related compounds.

Reaction: Iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[5]

Materials:

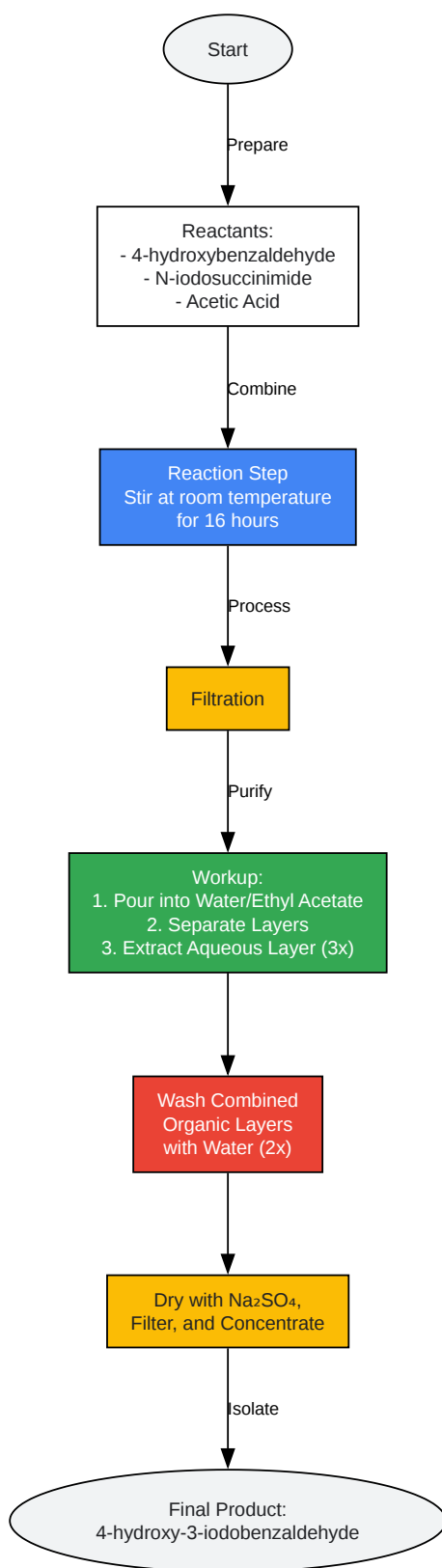
- 4-hydroxybenzaldehyde
- N-iodosuccinimide (NIS)
- Acetic acid
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[5]

- Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[\[5\]](#)
- Stir the reaction mixture at room temperature for 16 hours.[\[5\]](#)
- Filter the mixture. Pour the filtrate into a separation funnel containing water (100 mL) and ethyl acetate (50 mL).[\[5\]](#)
- Separate the aqueous phase and extract it three times with ethyl acetate (3 x 50 mL).[\[5\]](#)
- Combine all the organic phases and wash them twice with water (2 x 20 mL).[\[5\]](#)
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[\[5\]](#)

This general procedure resulted in a 50% yield of 4-hydroxy-3-iodobenzaldehyde as a white solid.[\[5\]](#)



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Caption: Synthesis workflow for a hydroxy-iodobenzaldehyde isomer.

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